Cas no 21567-18-0 (4-(4-Chlorophenoxy)phenol)

4-(4-Chlorophenoxy)phenol structure
4-(4-Chlorophenoxy)phenol structure
Product Name:4-(4-Chlorophenoxy)phenol
CAS No:21567-18-0
MF:C12H9ClO2
MW:220.65166258812
MDL:MFCD00125839
CID:51811
PubChem ID:87561275

4-(4-Chlorophenoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenoxy)phenol
    • 4-Chloro-4'-hydroxydiphenyl Ether
    • 4-Hydroxy-4'-chloro-diphenylether
    • (4-Chlor-phenyl)-(4-hydroxy-phenyl)-aether
    • (chloro-4 phenyloxy)-4 phenol
    • 4-(4-chloro-phenoxy)-phenol
    • 4-hydroxy-4'-chlorodiphenyl ether
    • p-(p-chlorophenoxy)-phenol
    • Phenol,4-(4-chlorophenoxy)
    • Phenol,p-(p-chlorophenoxy)- (8CI)
    • p-(4-Chlorophenoxy)phenol
    • p-(p-Chlorophenoxy)phenol
    • 4-(4-chlorophenoxy)-phenol
    • Phenol, 4-(4-chlorophenoxy)-
    • PubChem12713
    • 4(4-chlorophenoxy)-phenol
    • 4-(4'-chlorophenoxy)phenol
    • Phenol,4-(4-chlorophenoxy)-
    • XQMRZWSYBUCVAX-UHFFFAOYSA-N
    • SCHEMBL989610
    • AKOS002679464
    • 4-Hydroxy-4'-chloro-diphenyl ether
    • SY030654
    • DTXSID30492772
    • 21567-18-0
    • AC-9610
    • J-014152
    • FT-0645194
    • J-515491
    • CS-M3652
    • C2335
    • GS-4317
    • A26495
    • CHEMBL4287279
    • 4-Hydroxy-4-chloro-diphenylether;4-Chloro-4'-hydroxydiphenyl ether
    • 4-(4-Chlorophenoxy)phenol, 97%
    • 4-Hydroxy-4`-chloro-diphenylether
    • EN300-6735793
    • MFCD00125839
    • MDL: MFCD00125839
    • Inchi: 1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
    • InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]

Computed Properties

  • Exact Mass: 220.02900
  • Monoisotopic Mass: 220.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 29.5
  • Surface Charge: 0
  • XLogP3: 4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.294
  • Melting Point: 82.0 to 86.0 deg-C
  • Boiling Point: 169°C/2.5mmHg(lit.)
  • Flash Point: 161.8±22.3 °C
  • Refractive Index: 1.615
  • PSA: 29.46000
  • LogP: 3.83790
  • Sensitiveness: Sensitive to heat, humidity and light

4-(4-Chlorophenoxy)phenol Security Information

4-(4-Chlorophenoxy)phenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(4-Chlorophenoxy)phenol Pricemore >>

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4-(4-Chlorophenoxy)phenol Production Method

Additional information on 4-(4-Chlorophenoxy)phenol

Introduction to 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0)

4-(4-Chlorophenoxy)phenol, identified by its Chemical Abstracts Service (CAS) number 21567-18-0, is a significant compound in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a chlorophenoxy group attached to a phenolic ring, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both chlorine and hydroxyl functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.

The structure of 4-(4-Chlorophenoxy)phenol consists of a benzene ring substituted with a hydroxyl group at the para position relative to the chlorophenoxy moiety. This arrangement imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The chlorine atom, in particular, enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which are pivotal in drug development.

In recent years, 4-(4-Chlorophenoxy)phenol has been explored as a precursor in the synthesis of novel therapeutic agents. Its scaffold is reminiscent of older-generation pharmaceuticals, but with modern modifications to improve pharmacokinetic profiles and reduce side effects. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents, leveraging the ability of chlorophenoxy groups to disrupt bacterial cell wall synthesis.

One of the most compelling aspects of 4-(4-Chlorophenoxy)phenol is its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The phenolic hydroxyl group can engage in hydrogen bonding with key residues in the active site of these enzymes, while the chlorophenoxy moiety can interact through hydrophobic and dipole-dipole forces. This dual interaction mode has been exploited to design molecules with enhanced binding affinity and selectivity.

Recent studies have highlighted the synthetic utility of 4-(4-Chlorophenoxy)phenol in constructing heterocyclic compounds. By functionalizing the aromatic rings or introducing additional substituents, researchers have generated libraries of derivatives with diverse biological activities. These derivatives have shown promise in preclinical models for conditions such as inflammation, neurodegeneration, and metabolic disorders. The versatility of this scaffold underscores its importance as a building block in medicinal chemistry.

The pharmacological properties of 4-(4-Chlorophenoxy)phenol are further enhanced by its ability to cross biological membranes due to its lipophilic nature. This characteristic is crucial for drugs that need to reach intracellular targets. Additionally, the compound’s stability under various physiological conditions makes it suitable for formulation into oral or injectable medications.

In an intriguing development, researchers have begun exploring the photophysical properties of 4-(4-Chlorophenoxy)phenol and its derivatives. These studies suggest that certain analogs exhibit fluorescence or phosphorescence upon excitation, opening avenues for applications in bioimaging and drug delivery systems. The ability to visualize drug distribution and action in real-time could revolutionize therapeutic approaches.

The regulatory landscape surrounding 4-(4-Chlorophenoxy)phenol is also evolving. As more research emerges on its applications and safety profile, regulatory agencies are updating guidelines to ensure responsible use in pharmaceutical development. Companies investing in derivatives of this compound must navigate these evolving regulations carefully to bring safe and effective drugs to market.

Looking ahead, the future prospects for 4-(4-Chlorophenoxy)phenol appear promising. Advances in computational chemistry and artificial intelligence are accelerating the discovery of new derivatives with optimized properties. These technologies allow researchers to predict molecular behavior with unprecedented accuracy, reducing the time and cost associated with traditional trial-and-error approaches.

In conclusion, 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0) stands as a cornerstone in modern pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, from antimicrobial agents to kinase inhibitors and beyond. As scientific understanding deepens and new technologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.

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